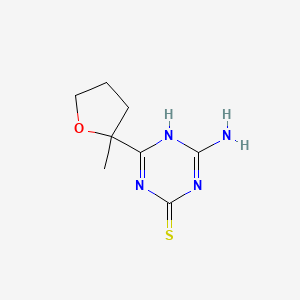![molecular formula C7H11BrO3S B13175440 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13175440.png)
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione is a highly functionalized and reactive compound It is characterized by its unique structure, which includes a bromomethyl group attached to a hexahydro-thieno-furan-dione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione typically involves multiple steps. One common method starts with the bromination of dimethyl itaconate using bromine under reflux conditions in carbon tetrachloride. This reaction produces an intermediate dibromide compound, which is then subjected to a regio- and stereoselective dehydrobromination process induced by triethylamine . The resulting product undergoes further transformations, including hydrolysis and intramolecular cyclization, to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that appropriate reaction conditions and safety measures are implemented.
Analyse Chemischer Reaktionen
Types of Reactions
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bromine, triethylamine, and various nucleophiles. Reaction conditions typically involve refluxing in solvents such as carbon tetrachloride and acetic anhydride .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione has several scientific research applications, including:
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Due to its unique structure, it is investigated for potential therapeutic applications, particularly in the development of new drugs.
Material Science: The compound’s reactivity makes it useful in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of various derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3A-(bromomethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione include:
3-(bromomethyl) furan-2,5-dione: This compound shares a similar core structure and reactivity profile.
5-(hydroxy-, chloro-, bromomethyl)furan-2-enones: These compounds are structurally related and exhibit similar reactivity.
Uniqueness
Its reactivity and versatility make it a valuable compound for scientific research and industrial applications .
Eigenschaften
Molekularformel |
C7H11BrO3S |
|---|---|
Molekulargewicht |
255.13 g/mol |
IUPAC-Name |
3a-(bromomethyl)-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan 5,5-dioxide |
InChI |
InChI=1S/C7H11BrO3S/c8-3-7-4-11-1-6(7)2-12(9,10)5-7/h6H,1-5H2 |
InChI-Schlüssel |
QQYKHASJGDYYDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CS(=O)(=O)CC2(CO1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





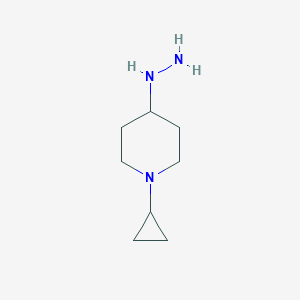
![2-[3-(Methylsulfanyl)pyrrolidin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B13175373.png)
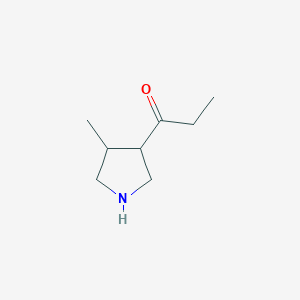
![5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13175383.png)

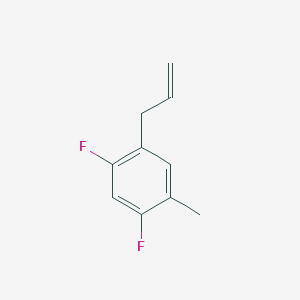
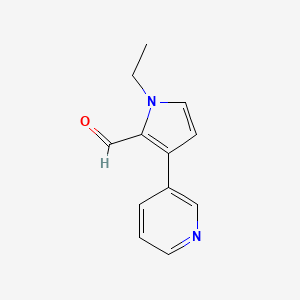
![N-[4-(Aminomethyl)-1,3-thiazol-2-YL]butanamide](/img/structure/B13175416.png)
